molecular formula C10H12N4O B1522559 2-azido-N-(2,6-dimethylphenyl)acetamide CAS No. 119053-70-2

2-azido-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B1522559
CAS No.: 119053-70-2
M. Wt: 204.23 g/mol
InChI Key: VBURYIXJGVQHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-azido-N-(2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12N4O . It has an average mass of 204.229 Da and a monoisotopic mass of 204.101105 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar azido compounds has been reported in the literature . For instance, 2-azido-N-phenylacetamide was synthesized by reacting 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in a mixture of ethanol/water, then refluxed for 24 hours at 80 °C . After cooling, the product precipitated and was filtered off, dried, and recrystallized from ethanol .

Scientific Research Applications

Biological Screening and Fingerprint Applications

2-azido-N-(2,6-dimethylphenyl)acetamide derivatives have shown promise in biological screening. A study by Khan et al. (2019) synthesized and characterized derivatives of this compound for antibacterial, antifungal, and anthelmintic activity. Additionally, these derivatives displayed potential in latent fingerprint analysis, showing good stickiness and finger rhythm, making them useful in detecting hidden fingerprints on various surfaces (Khan et al., 2019).

Chemical Structure Analysis

The compound's molecular structure has been a subject of analysis in crystallography. Gowda et al. (2007) examined its conformation, finding similarities with other closely related acetanilides. The study highlighted how the molecules are linked through N—H⋯O hydrogen bonds, which could be relevant for understanding its interactions and stability in various applications (Gowda, Svoboda, & Fuess, 2007).

Photoreaction Studies

In a study focused on identifying biochemical receptors, Palmer et al. (2007) synthesized azido analogues of this compound. These analogues were used in photoaffinity labeling of proteins to understand their molecular targets. This research highlighted the potential of azido compounds in exploring biochemical pathways and identifying drug targets (Palmer et al., 2007).

Chemical Synthesis and Process Development

The synthesis and process development of compounds related to this compound have also been a topic of interest. Guillaume et al. (2003) described a practical process for synthesizing a related compound, starting from piperazine and N-chloroacetyl-2,6-xylidine. This study provides insights into the efficient production of such compounds, which is essential for their application in various scientific fields (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).

Properties

IUPAC Name

2-azido-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-4-3-5-8(2)10(7)13-9(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBURYIXJGVQHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680651
Record name 2-Azido-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119053-70-2
Record name 2-Azido-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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